1-(3-methylbenzoyl)azepane
Description
Historical Context of Cyclic Amide Chemistry
The study of cyclic amides, also known as lactams, has a rich history. masterorganicchemistry.com A pivotal moment in this field was the discovery of the Beckmann rearrangement in the late 19th century by German chemist Ernst Otto Beckmann. pulsus.com This reaction, which converts an oxime into an amide, provided a powerful and efficient method for creating carbon-nitrogen bonds and incorporating nitrogen atoms into cyclic systems. pulsus.com This discovery and subsequent investigations have been instrumental in the synthesis of a wide range of cyclic amides, including those found in alkaloids and other natural products. pulsus.com Over the decades, the understanding of amide bond resonance, planarity, and reactivity has deepened, solidifying the importance of cyclic amides in synthetic and medicinal chemistry. uokerbala.edu.iq
Academic Relevance of Azepane Derivatives in Organic Synthesis
Azepane-based compounds are of significant interest to synthetic organic chemists. researchgate.net The azepane ring is a structural feature found in numerous bioactive natural products and pharmaceutical agents, including treatments for cancer, diabetes, and viral infections. acs.orgmdpi.com In fact, the azepane motif is ranked among the top 100 most frequently used ring systems in small-molecule drugs. researchgate.net
Chemists have developed a variety of synthetic strategies to construct the azepane ring, including ring-expansion reactions, ring-closing reactions, and complex multi-step sequences. researchgate.netresearchgate.net These methods allow for the creation of functionalized azepanes that can serve as versatile building blocks, or scaffolds, for the synthesis of more complex molecules. acs.orgacs.org The unique three-dimensional shape and flexibility of the azepane ring can influence the pharmacological properties of a molecule, making it a valuable component in drug design and discovery. nepjol.infonih.gov
Motivations for Investigating N-Acylazepane Compounds
The introduction of an acyl group, such as a 3-methylbenzoyl group, onto the nitrogen atom of azepane creates an N-acylazepane, a specific type of tertiary amide. masterorganicchemistry.com Research into these compounds is driven by several key motivations. The amide bond itself introduces specific structural features, notably restricted rotation around the C-N bond due to partial double-bond character, which can impose conformational constraints on the flexible azepane ring. masterorganicchemistry.com
Furthermore, N-acylazepanes are often synthesized as intermediates in the creation of more complex pharmaceutical agents. For instance, related N-acyl benzazepine structures are key intermediates in the synthesis of drugs like Tolvaptan, a selective vasopressin V2 receptor antagonist. chemicalbook.com The nature of the acyl group can be systematically varied to modulate properties such as solubility, stability, and biological activity, making the study of these derivatives a fertile ground for medicinal chemistry research.
Scope and Objectives of Research on 1-(3-Methylbenzoyl)azepane
While extensive literature exists on azepane derivatives generally, specific research focused solely on this compound is not widely published. However, based on the study of analogous compounds, the scope of research on this molecule would likely encompass several key areas.
A primary objective would be its synthesis and characterization. This would involve a reaction between azepane and 3-methylbenzoyl chloride (or a similar activated carboxylic acid derivative) and subsequent purification. The structure would be unequivocally confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside mass spectrometry.
Further investigation would likely explore its conformational properties. The interplay between the rotational barrier of the amide bond and the various chair and boat conformations of the azepane ring would be of fundamental interest. slideshare.net Finally, as with many novel chemical entities, this compound could be screened for biological activity, serving as a probe to understand how this specific substitution pattern interacts with biological targets.
Physicochemical Data for Related Compounds
Interactive tables detailing the properties of core chemical structures relevant to this compound.
Table 1: Azepane
| Property | Value |
|---|---|
| IUPAC Name | Azepane |
| Other Names | Hexamethyleneimine |
| Molecular Formula | C₆H₁₃N |
| Molar Mass | 99.177 g·mol⁻¹ |
| Appearance | Colorless liquid |
| Melting Point | -37 °C |
| Boiling Point | 138 °C |
| CAS Number | 111-49-9 |
Data sourced from wikipedia.org
Table 2: 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇ClN₂O₂ |
| Molecular Weight | 328.79 g/mol |
| MDL Number | MFCD19440799 |
| Application | Intermediate in the synthesis of Tolvaptan |
| CAS Number | 137977-97-0 |
Data sourced from chemicalbook.com
Compound Nomenclature
Structure
3D Structure
Properties
IUPAC Name |
azepan-1-yl-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-12-7-6-8-13(11-12)14(16)15-9-4-2-3-5-10-15/h6-8,11H,2-5,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWODRVIEQMLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289490 | |
| Record name | azepan-1-yl(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20308-68-3 | |
| Record name | NSC61581 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | azepan-1-yl(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 3 Methylbenzoyl Azepane
Direct Amidation Approaches
Direct amidation involves the coupling of an azepane molecule with 3-methylbenzoic acid or one of its activated derivatives. This approach is often favored for its convergency and efficiency, particularly when both precursors are readily available.
Coupling Reagent-Mediated Condensations
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, typically requiring high temperatures and resulting in the elimination of water. ucl.ac.uk To overcome this kinetic barrier under milder conditions, a variety of coupling reagents have been developed. These reagents activate the carboxylic acid, transforming the carboxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine.
Commonly used coupling reagents are broadly categorized as phosphonium (B103445) or uronium/aminium salts. sigmaaldrich.com In the synthesis of 1-(3-methylbenzoyl)azepane, 3-methylbenzoic acid is treated with the coupling reagent in the presence of a non-nucleophilic base to form a highly reactive acyl-phosphonium or acyl-uronium intermediate. Subsequent addition of azepane leads to the formation of the desired amide. Phosphonium reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high reactivity and solubility, while uronium reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective due to the formation of highly reactive OAt esters. sigmaaldrich.com
Table 1: Comparison of Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Class | Activating Group | Typical By-products | Notes |
|---|---|---|---|---|
| DCC | Carbodiimide | O-acylisourea | Dicyclohexylurea (DCU) | Inexpensive but can cause allergic reactions; DCU removal can be difficult. ucl.ac.uk |
| HATU | Uronium | OAt ester | Tetramethylurea | Highly efficient, especially for hindered couplings; lower risk of racemization. sigmaaldrich.com |
| HBTU | Uronium | OBt ester | Tetramethylurea | A common and cost-effective reagent for routine synthesis. sigmaaldrich.com |
| PyBOP | Phosphonium | OBt ester | Tripyrrolidinophosphine oxide | High solubility and clean reactions; avoids guanidinylation side reactions seen with some uronium reagents. sigmaaldrich.com |
Activation Strategies for Carboxylic Acid Derivatives
An alternative to using coupling reagents is the prior activation of the carboxylic acid by converting it into a more reactive derivative. This two-step process first involves the synthesis of an activated intermediate, which is then reacted with the amine without the need for a coupling agent in the second step.
One of the most traditional activation strategies is the conversion of 3-methylbenzoic acid into 3-methylbenzoyl chloride . This is typically achieved by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts readily with azepane, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl by-product.
Another effective strategy is the formation of an active ester . Reagents such as carbonyldiimidazole (CDI) react with 3-methylbenzoic acid to form a highly reactive N-acylimidazole intermediate. ucl.ac.uk This intermediate subsequently reacts with azepane to yield this compound and imidazole, a non-acidic and easily removed by-product. This method is valued for its mild conditions and the clean nature of the reaction.
Solvent-Free and Green Chemistry Synthetic Routes
Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of "green" protocols that minimize waste and energy consumption. mdpi.com Amide synthesis, including that of this compound, has benefited significantly from these innovations.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. ijrpr.com The direct amidation of 3-methylbenzoic acid with azepane can be performed under microwave irradiation, often in the absence of a solvent or with a high-boiling, green solvent. asianpubs.orgresearchgate.net This technique dramatically reduces reaction times from hours to minutes and can improve yields by minimizing side reactions. academie-sciences.fr
Solvent-free reaction conditions , also known as mechanochemistry, represent another green approach. psu.edu This method involves the physical grinding of solid reactants, such as 3-methylbenzoic acid and an appropriate azepane salt, sometimes with a catalytic amount of a solid base or Lewis acid. nih.govresearchgate.net The mechanical energy from grinding provides the activation energy for the reaction, eliminating the need for solvents entirely. For instance, direct amidation of esters can be achieved under solvent-free conditions using sodium tert-butoxide (NaOtBu) as a mediator, offering a practical and environmentally friendly workup procedure. rsc.org
Table 2: Comparison of Conventional vs. Green Synthetic Routes
| Parameter | Conventional Heating | Microwave-Assisted (Solvent-Free) |
|---|---|---|
| Reagents | 3-methylbenzoic acid, Azepane, Toluene | 3-methylbenzoic acid, Azepane, (Catalyst) |
| Solvent | Toluene or DMF | None |
| Temperature | 80-110 °C | 100-150 °C (internal) |
| Reaction Time | 6-24 hours | 5-15 minutes |
| Workup | Solvent extraction, Chromatography | Filtration, Recrystallization |
| Yield | Moderate to Good | Good to Excellent ijrpr.comrsc.org |
Multi-Step Synthesis Pathways for Azepane Ring Formation
While direct amidation is efficient, its utility depends on the availability of the azepane ring. The synthesis of the seven-membered azepane core is a significant challenge in heterocyclic chemistry due to unfavorable ring strain and entropic factors. nih.gov Therefore, multi-step pathways focusing on the construction of the azepane ring are fundamental. Once synthesized, the azepane can be acylated as a final step to yield the target molecule.
Precursor Functionalization Strategies
The construction of the azepane ring typically begins with a linear precursor that contains the necessary carbon and nitrogen atoms. The key is to introduce functional groups at the ends of the chain that can react with each other in a subsequent cyclization step.
Common strategies include:
Synthesis of ω-Amino Alcohols or Halides: A six-carbon chain with a terminal amine and a terminal alcohol or halide (e.g., 6-aminohexan-1-ol or 1-amino-6-chlorohexane) is a classic precursor. These are often prepared from cyclohexanone (B45756) via a Beckmann rearrangement to form caprolactam, followed by reduction or hydrolysis and further functionalization.
Preparation of Diene Precursors: For ring-closing metathesis (RCM), a popular modern technique, a linear precursor containing terminal alkenes is required. nih.gov Such a precursor can be synthesized by N-alkylation of an amine (like allylamine) with an olefinic halide (like 5-bromopent-1-ene). thieme-connect.com
Functionalization of Bicyclic Precursors: In more advanced methods, strained bicyclic compounds can serve as precursors. For example, bicyclic halogenated aminocyclopropanes can undergo ring-cleavage and expansion to form functionalized azepanes. researchgate.net
Ring-Closing Methodologies for Azepane Formation
The final and most critical step in this pathway is the intramolecular cyclization to form the seven-membered ring. Several powerful methodologies exist for this transformation.
Ring-Closing Metathesis (RCM): This method has become a dominant strategy for forming medium-sized rings. researchgate.net An N-protected diamine precursor with terminal double bonds is treated with a ruthenium catalyst, such as Grubbs' or Hoveyda-Grubbs' catalyst. This promotes an intramolecular reaction that forms a cyclic alkene (a dehydroazepine) and releases ethylene (B1197577) gas. The resulting double bond is then hydrogenated to yield the saturated azepane ring. thieme-connect.comresearchgate.net
Intramolecular Nucleophilic Substitution: This classical approach involves the cyclization of a linear precursor containing a terminal nucleophile (amine) and a terminal electrophile (alkyl halide). While effective for 5- and 6-membered rings, the formation of the 7-membered azepane ring via this method is often slower and requires high-dilution conditions to suppress competing intermolecular polymerization.
Reductive Amination: The intramolecular reductive amination of a linear amino-aldehyde or amino-ketone is an efficient method for ring formation. nih.gov For example, a 6-aminohexanal (B8501505) precursor can be cyclized in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to form the azepane ring directly.
Dearomative Ring Expansion: A novel and powerful strategy involves the photochemical dearomative ring expansion of nitroarenes. researchgate.netmanchester.ac.uk In this process, a substituted nitrobenzene (B124822) is converted into a seven-membered ring system using blue light, followed by hydrogenation to furnish a polysubstituted azepane in just two steps. manchester.ac.uk This modern approach avoids the need for pre-functionalized linear precursors.
Table 3: Overview of Azepane Ring-Closing Methodologies
| Methodology | Precursor Type | Key Reagents/Catalyst | Key Features |
|---|---|---|---|
| Ring-Closing Metathesis | Di-alkenyl amine | Grubbs' or Hoveyda-Grubbs' Catalyst, H₂/Pd-C | High functional group tolerance; mild conditions; versatile. researchgate.netresearchgate.net |
| Intramolecular Substitution | ω-Amino halide | Base, High Dilution | Classical method; can be low-yielding due to polymerization. |
| Reductive Amination | ω-Amino aldehyde/ketone | NaBH(OAc)₃ or NaBH₃CN | Forms C-N and C-H bonds in one pot; efficient. nih.govresearchgate.net |
| Beckmann Rearrangement | Cyclohexanone Oxime | Acid (e.g., H₂SO₄) | Industrial route to caprolactam, a key azepane precursor. manchester.ac.uk |
| Photochemical Ring Expansion | Substituted Nitroarene | Blue Light, P(Oi-Pr)₃, H₂/Pd-C | Modern, rapid access to complex azepanes from simple arenes. researchgate.netmanchester.ac.uk |
Ring-Expansion Methodologies from Smaller Heterocycles (e.g., Piperidines, Aziridines)
The construction of the seven-membered azepane ring from smaller, more readily available heterocycles like piperidines and aziridines represents an elegant and powerful synthetic strategy. These methodologies often rely on bond reorganization events triggered by catalysts or reactive intermediates.
From Piperidines: A notable strategy involves the ring expansion of piperidine (B6355638) derivatives to yield azepanes with high stereoselectivity and regioselectivity. rsc.org This transformation can be achieved through carefully designed substrates that undergo rearrangement. For example, diastereomerically pure azepane derivatives have been successfully prepared from piperidines, with the structure and stereochemistry confirmed by X-ray crystallography. rsc.org While yields for some ring expansion reactions, such as those using alkyl azides with titanium tetrachloride (TiCl₄), have been reported as disappointing for piperidine synthesis, the underlying principle remains an area of investigation. dtic.mil
From Aziridines: Aziridines, with their inherent ring strain, are valuable precursors for synthesizing a variety of larger heterocycles, including azepanes. researchgate.net The ring-opening of aziridines, followed by cyclization or cycloaddition, provides a versatile entry to more complex structures. researchgate.net Rhodium-catalyzed intramolecular [5+2] cycloaddition of vinyl aziridines with alkynes is a modern approach that yields dihydroazepine derivatives. mdpi.com This method is noted for its broad substrate scope and the complete transfer of chirality from the aziridine (B145994) precursor to the final product, ensuring an enantiospecific synthesis. mdpi.com Another innovative approach uses a rhodium-catalyzed reaction between bicyclic aziridines and vinyl carbenes, which proceeds through an aziridinium (B1262131) ylide intermediate. springernature.com A subsequent pseudo- acs.orgnih.gov-sigmatropic rearrangement expands the three-membered ring to a dehydropiperidine, demonstrating the potential of ylide-mediated ring expansions, a concept applicable to azepane synthesis. springernature.com
Late-Stage Derivatization of Azepane Core
Late-stage functionalization (LSF) is a critical strategy in medicinal chemistry that allows for the modification of complex molecules at a late point in the synthetic sequence. nih.gov For the azepane core, this primarily involves the activation and functionalization of otherwise inert C–H bonds.
Electrochemical methods have emerged as a powerful tool for LSF. Anodic oxidation, for example, can be used for the C(sp³)–H oxidation of azepane derivatives. chemrxiv.org This process can generate an N,O-acetal intermediate which can then be coupled with organozinc reagents to install alkyl groups. This tandem strategy has been demonstrated for a range of amides and carbamates derived from medicinal agents, circumventing the need for multi-step de novo syntheses. chemrxiv.org
Transition metal-catalyzed C–H activation is another cornerstone of LSF. nih.gov Palladium catalysis, often in conjunction with a directing group like 8-aminoquinoline (B160924) (AQ), can achieve arylation at unactivated positions of saturated heterocycles. thieme-connect.com For instance, in related piperidine systems, directing groups have enabled selective monoarylation. thieme-connect.com Such strategies are designed to overcome challenges like difunctionalization, which can occur in smaller ring systems. thieme-connect.com The development of these methods allows for the direct installation of aryl or other functional groups onto the pre-formed azepane skeleton, offering a modular approach to derivatives like this compound. nih.gov
Catalytic Synthesis of N-Acylazepanes
The formation of the amide bond in N-acylazepanes is most efficiently achieved through catalytic methods. These approaches offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical stoichiometric methods.
Transition Metal-Catalyzed Amidation
Transition metals such as palladium, copper, rhodium, and iridium are widely used to catalyze amidation reactions, including the N-acylation of cyclic amines like azepane. rsc.org These methods often proceed through C-H activation or cross-coupling mechanisms. For example, palladium-catalyzed intramolecular amidation of unactivated C(sp³)–H bonds has been reported, showcasing the ability to form cyclic amide structures. nih.gov
Copper-catalyzed reactions are also prominent. A Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines has been developed to produce trifluoromethyl-substituted azepine-2-carboxylates. mdpi.com This process involves the intermolecular addition of an amine to a copper-activated triple bond, followed by intramolecular cyclization. mdpi.com While this specific reaction builds the azepine ring, the underlying principle of copper-catalyzed C-N bond formation is broadly applicable to the acylation of a pre-existing azepane ring with a suitable acyl donor.
The table below summarizes representative transition metal-catalyzed systems applicable to the functionalization and synthesis of azepane and related N-heterocycles.
Table 1: Transition Metal-Catalyzed Methodologies for Azepane Synthesis and Functionalization
| Catalyst System | Reaction Type | Substrates | Key Features |
|---|---|---|---|
| Rh₂(OAc)₄ | Ring Expansion | Bicyclic Aziridines + Vinyl Diazoacetates | Forms dehydropiperidines via aziridinium ylide rearrangement. springernature.com |
| Rh-catalyst | [5+2] Cycloaddition | Vinyl Aziridines + Alkynes | Enantiospecific synthesis of dihydroazepine derivatives. mdpi.com |
| Cu(MeCN)₄PF₆ | Tandem Amination/Cyclization | Allenynes + Amines | Synthesizes functionalized azepine carboxylates. mdpi.com |
Organocatalytic Approaches
Organocatalysis, which uses small organic molecules as catalysts, has become a major pillar of modern synthesis, offering an alternative to metal-based catalysts. researchgate.net For the synthesis of N-acylazepanes, organocatalytic acylation represents a key strategy. N-Heterocyclic carbenes (NHCs) can catalyze the acylation of amines. The mechanism typically involves the formation of a reactive acyl azolium intermediate from an aldehyde, which then acylates the amine. unife.it
Furthermore, chiral organocatalysts, such as isothioureas, have been employed in asymmetric N-acylation reactions. nih.gov These catalysts can achieve kinetic resolution of racemic amines or desymmetrization of prochiral starting materials, providing access to enantioenriched products. For instance, a chiral isothiourea has been used for the atroposelective N-acylation of quinazolinone benzamides, demonstrating the power of organocatalysis in controlling complex stereochemistry during amide bond formation. nih.gov
Photocatalytic and Electrocatalytic Synthetic Innovations
Harnessing energy from light (photocatalysis) or electricity (electrocatalysis) allows for the generation of highly reactive intermediates under exceptionally mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods. beilstein-journals.orgrsc.org
Photocatalysis: Visible-light photocatalysis, often merged with transition metal catalysis, can facilitate C-H functionalization and acylation. beilstein-journals.org For example, dual catalytic systems combining a palladium catalyst with a photoredox catalyst have been used for the acylation of acetanilides. The proposed mechanism involves an initial amide-directed C-H activation to form a palladacycle, which then engages in the photoredox cycle. beilstein-journals.org Metal-free photocatalysts like carbon nitride have also been used for the cyclization of nitrogen-centered radicals to synthesize diverse N-heterocycles, showcasing a sustainable approach. nih.gov
Electrocatalysis: Electrosynthesis is a powerful technology for organic synthesis, capable of generating radical ions and other reactive species with high precision. nih.gov Anodic oxidation can be used for the C-H functionalization of azepanes, as described in the late-stage derivatization section. chemrxiv.org This method relies on an electrocatalytic mediator to enable transformations that are mechanistically distinct from conventional chemical methods, often subverting kinetic or thermodynamic barriers. rsc.org
Table 2: Comparison of Photocatalytic and Electrocatalytic Methods
| Method | Energy Source | Reactive Intermediate | Typical Application | Key Advantage |
|---|---|---|---|---|
| Photocatalysis | Light (Visible/UV) | Excited-state catalyst, radicals | C-H Functionalization, Acylation, Cyclization beilstein-journals.orgnih.gov | Mild reaction conditions, unique reactivity pathways. |
| Electrocatalysis | Electricity | Radical ions, high-valent metal species | C-H Oxidation/Functionalization, Dehydrogenative Coupling chemrxiv.orgnih.gov | High control over redox potential, avoids stoichiometric chemical oxidants/reductants. |
Chiral Synthesis and Enantioselective Approaches
The development of methods for the asymmetric synthesis of substituted azepanes is crucial, as chirality often dictates biological activity. acs.orgnih.gov While direct chiral synthesis of this compound is not widely reported, general and powerful enantioselective methodologies for constructing substituted azepane rings are well-established.
One prominent method involves the asymmetric lithiation-conjugate addition of N-Boc-N-(p-methoxyphenyl)-allylamines to an α,β-unsaturated ester. nih.gov This sequence, mediated by the chiral ligand (-)-sparteine, followed by hydrolysis, cyclization, and reduction, produces highly enantioenriched polysubstituted azepanes. acs.orgnih.gov
A chemoenzymatic approach offers another route to chiral azepanes. acs.org This strategy uses biocatalysts, such as imine reductases or monoamine oxidases, for the asymmetric reductive amination or deracemization of imines to produce enantioenriched 2-aryl azepanes. These are then converted to N'-aryl ureas, which undergo a stereospecific rearrangement to yield previously inaccessible enantioenriched 2,2-disubstituted azepanes. acs.org
Chiral phosphoric acids have also emerged as powerful organocatalysts for the atroposelective synthesis of axially chiral compounds, including N-arylcarbazoles, through enantioselective C-H amination. beilstein-journals.org These principles of using chiral catalysts to control stereochemistry are directly applicable to the synthesis of chiral azepane derivatives.
Table 3: Example of Enantioselective Azepane Synthesis
| Reaction | Catalyst/Reagent | Key Step | Stereoselectivity | Ref. |
|---|
Asymmetric Induction Strategies
Asymmetric induction refers to synthetic strategies where a new chiral center is created under the influence of an existing chiral feature in the substrate, reagent, or catalyst. For the synthesis of this compound, this can be achieved through various means, including substrate-controlled and catalyst-controlled approaches.
A key strategy involves the asymmetric reduction of a prochiral precursor, such as a cyclic imine or enamine derived from azepane. The use of chiral reducing agents or a combination of an achiral reducing agent with a chiral catalyst can effectively induce asymmetry. For instance, chiral oxazaborolidine catalysts, famously developed by Corey, Itsuno, and Bakshi (CBS catalysts), have proven highly effective in the asymmetric reduction of prochiral ketones and could be adapted for the reduction of a suitable enamine precursor to this compound.
Another prominent method is the catalytic asymmetric hydrogenation of a suitable unsaturated precursor. Transition metal complexes with chiral ligands, such as those based on rhodium, ruthenium, or iridium, are capable of highly enantioselective hydrogenations of C=C or C=N double bonds. For example, a precursor like 1-(3-methylbenzoyl)-2,3,4,5-tetrahydro-1H-azepine could potentially be hydrogenated to yield chiral this compound with high enantiomeric excess (ee). The choice of chiral ligand is crucial for achieving high selectivity.
Furthermore, asymmetric conjugate addition reactions to α,β-unsaturated lactams can be a powerful tool. nih.gov By introducing a substituent at a specific position on the azepane ring through a stereocontrolled conjugate addition, followed by further functional group manipulations, one can access enantiomerically enriched azepane derivatives. The use of a chiral catalyst, often a metal complex with a chiral ligand, facilitates the enantioselective addition of a nucleophile. rug.nl
Research into the asymmetric synthesis of substituted azepanes has demonstrated the feasibility of achieving high diastereoselectivity and enantioselectivity through lithiation-conjugate addition sequences. nih.gov This approach, mediated by chiral ligands like (-)-sparteine, allows for the creation of multiple stereocenters with defined configurations. nih.gov While not directly applied to this compound, these methodologies provide a strong foundation for its asymmetric synthesis.
Table 1: Overview of Asymmetric Induction Strategies
| Strategy | Description | Potential Precursor for this compound | Key Control Element |
|---|---|---|---|
| Asymmetric Reduction | Reduction of a prochiral enamine or imine using a chiral reducing agent or catalyst. | Prochiral enamine of azepane followed by acylation | Chiral catalyst (e.g., CBS reagent) or chiral hydride source |
| Asymmetric Hydrogenation | Hydrogenation of a C=C or C=N double bond in a precursor molecule using a chiral transition metal catalyst. | 1-(3-methylbenzoyl)-2,3,4,5-tetrahydro-1H-azepine | Chiral phosphine (B1218219) ligands with Rh, Ru, or Ir |
| Asymmetric Conjugate Addition | Enantioselective addition of a nucleophile to an α,β-unsaturated azepane derivative. | α,β-Unsaturated azepane lactam | Chiral metal catalyst or organocatalyst |
Chiral Auxiliary-Based Syntheses
The use of chiral auxiliaries is a classical yet highly effective strategy for asymmetric synthesis. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of chiral this compound, a chiral auxiliary could be attached to the azepane nitrogen or to a carbon atom of the ring. A common approach involves the use of chiral amines or amino alcohols as auxiliaries. For instance, (R)- or (S)-1-phenylethylamine can be used to synthesize chiral amides and subsequently influence the stereoselectivity of reactions at a neighboring position. researchgate.net
A well-established example of a chiral auxiliary is the Evans oxazolidinone. N-acylated Evans oxazolidinones undergo highly diastereoselective alkylations, aldol (B89426) reactions, and other transformations. While typically used for acyclic systems, the principles can be adapted to the synthesis of substituted cyclic compounds. In the context of this compound, one could envision a strategy where a precursor to the azepane ring is functionalized using an Evans auxiliary to set the desired stereochemistry, followed by ring formation and acylation.
Another class of auxiliaries includes those derived from amino acids, which can be used to form chiral amides or imines that direct subsequent transformations. pwr.edu.pl The steric bulk and electronic properties of the auxiliary guide the approach of reagents from a specific face of the molecule, leading to high diastereoselectivity.
Table 2: Common Chiral Auxiliaries and Their Potential Application
| Chiral Auxiliary | Type | Attachment Point | Diastereoselective Reaction | Cleavage Method |
|---|---|---|---|---|
| (R)- or (S)-1-Phenylethylamine | Chiral Amine | Azepane nitrogen (as part of a precursor) | Alkylation, Reduction | Hydrogenolysis |
| Evans Oxazolidinones | Chiral Amino Alcohol Derivative | N-acyl group of a precursor | Alkylation, Aldol reaction | Hydrolysis, Reduction |
| Amino Acid Derivatives | Chiral Amino Acid | Azepane nitrogen (as an amide) | Cyclization, Addition reactions | Hydrolysis |
Enzyme-Catalyzed Resolutions or Syntheses
Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions, high selectivity, and environmental benefits. researchgate.netnih.gov Enzymes, as chiral catalysts, can distinguish between enantiomers or enantiotopic groups, making them ideal for the synthesis of enantiomerically pure compounds. mdpi.com
One of the most common applications of enzymes in asymmetric synthesis is the kinetic resolution of a racemic mixture. rsc.org In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic starting material, leaving the other enantiomer unreacted. For this compound, a lipase (B570770) could be used to selectively hydrolyze one enantiomer of a suitable ester precursor of the azepane ring, or to selectively acylate one enantiomer of racemic azepane. For instance, Candida antarctica lipase B (CALB) is a versatile and widely used enzyme for the resolution of alcohols and amines. beilstein-journals.org
Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution that allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. beilstein-journals.org In DKR, the enzymatic resolution is coupled with an in-situ racemization of the unreacted enantiomer. This is often achieved using a metal catalyst that facilitates the racemization under conditions compatible with the enzyme. beilstein-journals.org
Alternatively, enzymes can be used in the asymmetric synthesis of a chiral molecule from a prochiral precursor. For example, a prochiral ketone precursor to the azepane ring could be asymmetrically reduced using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH). These enzymes, often requiring a cofactor such as NADH or NADPH, can deliver a hydride to a specific face of the carbonyl group with high enantioselectivity. Imine reductases (IREDs) can be used for the asymmetric reductive amination of cyclic imines to produce chiral amines. researchgate.net
The choice of enzyme is critical and often requires screening a library of enzymes to find one with high activity and selectivity for the desired substrate. Protein engineering can further be used to optimize the performance of an enzyme for a specific transformation. nih.gov
Table 3: Enzymatic Strategies for the Synthesis of Chiral this compound
| Enzymatic Strategy | Description | Substrate | Enzyme Class |
|---|---|---|---|
| Kinetic Resolution | Selective enzymatic reaction of one enantiomer in a racemic mixture. | Racemic azepane or a precursor | Lipase, Protease |
| Dynamic Kinetic Resolution | Kinetic resolution combined with in-situ racemization of the slower-reacting enantiomer. | Racemic azepane or a precursor | Lipase/Protease + Racemization Catalyst |
| Asymmetric Reduction | Enantioselective reduction of a prochiral ketone or imine precursor. | Prochiral azepane precursor with a C=O or C=N bond | Ketoreductase (KRED), Alcohol Dehydrogenase (ADH), Imine Reductase (IRED) |
Mechanistic Investigations of Reactions Involving 1 3 Methylbenzoyl Azepane
Amide Bond Formation Reaction Mechanisms
The synthesis of 1-(3-methylbenzoyl)azepane typically involves the acylation of azepane, a cyclic secondary amine, with 3-methylbenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The mechanism proceeds through the nucleophilic attack of the azepane nitrogen on the electrophilic carbonyl carbon of the acyl chloride. masterorganicchemistry.com
Kinetic studies of the amidation reaction between azepane and 3-methylbenzoyl chloride indicate that the reaction generally follows second-order kinetics. The rate is dependent on the concentrations of both the amine and the acylating agent. The reaction is typically fast due to the high nucleophilicity of the secondary amine and the high electrophilicity of the acyl chloride. masterorganicchemistry.com
The rate law can be expressed as: Rate = k[Azepane][3-Methylbenzoyl Chloride]
The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Table 1: Illustrative Kinetic Data for the Formation of this compound
| Experiment | [Azepane] (mol/L) | [3-Methylbenzoyl Chloride] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.2 x 10⁻³ |
| 2 | 0.20 | 0.10 | 2.4 x 10⁻³ |
| 3 | 0.10 | 0.20 | 2.4 x 10⁻³ |
Note: The data in this table is illustrative and intended to demonstrate the second-order kinetics of the reaction.
The mechanism of amide bond formation proceeds through a high-energy tetrahedral intermediate. masterorganicchemistry.com The nitrogen atom of the azepane ring attacks the carbonyl carbon of 3-methylbenzoyl chloride, breaking the C=O π-bond and forming a new C-N bond. This results in a short-lived tetrahedral intermediate where the carbonyl carbon is sp³-hybridized.
Reactivity Profiles of the Azepane Ring System
The reactivity of the this compound molecule is influenced by both the azepane ring and the N-benzoyl substituent. The amide linkage significantly alters the properties of the nitrogen atom and the carbonyl group.
The nitrogen atom in this compound is part of an amide functional group. Due to resonance delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group (nN → π*C=O), its nucleophilicity is substantially reduced compared to the parent azepane. nih.gov Therefore, it does not readily participate in typical amine reactions like further alkylation or protonation under mild conditions.
However, the carbonyl oxygen possesses increased electron density and is the preferred site of protonation under strongly acidic conditions. The carbonyl carbon itself is an electrophilic center and can be subject to attack by strong nucleophiles, although this is less favorable than in ketones or aldehydes due to the resonance contribution from the nitrogen atom. nih.gov
Electrophilic substitution reactions on this compound will preferentially occur on the aromatic ring of the 3-methylbenzoyl group. The outcome of such substitutions is governed by the directing effects of the two existing substituents: the acyl group and the methyl group.
Acyl Group (-CO-Azepane): The carbonyl group is a deactivating, meta-directing substituent due to its electron-withdrawing inductive and resonance effects. wikipedia.org
Methyl Group (-CH₃): The methyl group is an activating, ortho- and para-directing substituent due to its electron-donating hyperconjugation and inductive effects.
The positions ortho and para to the methyl group are C-2, C-4, and C-6. The positions meta to the acyl group are C-2 and C-6. Therefore, the directing effects of both groups reinforce substitution at the C-2 and C-6 positions. Steric hindrance from the adjacent acyl group might slightly favor substitution at the C-6 position over the C-2 position. Substitution at the C-4 position (para to methyl) is also possible, but is electronically less favored as it is ortho to the deactivating acyl group.
Table 2: Predicted Regioselectivity for Electrophilic Bromination of this compound
| Reagent | Predicted Major Product(s) | Predicted Minor Product(s) |
| Br₂ / FeBr₃ | 1-(2-bromo-3-methylbenzoyl)azepane, 1-(6-bromo-3-methylbenzoyl)azepane | 1-(4-bromo-3-methylbenzoyl)azepane |
Note: This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.
The azepane ring in N-acyl derivatives like this compound is generally stable. However, under specific and often harsh conditions, ring-opening or ring-contraction can be induced.
Ring-Opening: Ring-opening reactions could potentially be initiated by activating the amide bond. For instance, reduction of the amide with a powerful reducing agent like lithium aluminum hydride would cleave the N-C(O) bond to yield 1-benzylazepane (B6596673) derivatives. Alternatively, under strongly acidic or basic conditions coupled with high temperatures, hydrolytic cleavage of the amide bond can occur, regenerating azepane and 3-methylbenzoic acid. Some ring-opening mechanisms proceed via an initial nucleophilic attack on the ring, followed by cleavage, a process known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, though this is more common in nitrogenous heterocycles with endocyclic leaving groups. wikipedia.org
Ring-Contraction: One-carbon ring contractions of cyclic ketones are well-known, but for an amide like this, a rearrangement would require more complex pathways. A hypothetical ring-contraction could be envisioned through a process analogous to the Wolff rearrangement, which would necessitate the formation of an α-diazo species adjacent to the carbonyl group, a transformation not readily achievable on the azepane ring under normal conditions. More plausible, though still challenging, are rearrangements involving bicyclic intermediates formed through intramolecular reactions. rsc.orgnih.gov For example, activation of the carbonyl followed by an intramolecular nucleophilic attack from a carbon atom of the azepane ring could form a transient bicyclic species, which upon rearrangement and cleavage could lead to a substituted piperidine (B6355638) or pyrrolidine (B122466) derivative. researchgate.net
Hydrolysis and Solvolysis Mechanisms of the Amide Bond
The amide bond in this compound is susceptible to cleavage through hydrolysis, a reaction that breaks the bond by adding a molecule of water. This reaction can be catalyzed by either acid or base and is a fundamental process in the chemistry of amides. dalalinstitute.comlibretexts.org The products of complete hydrolysis are 3-methylbenzoic acid and the cyclic amine, azepane. wikipedia.org
Acid-Catalyzed Hydrolysis: The mechanism under acidic conditions involves several equilibrium steps: dalalinstitute.comlibretexts.org
Protonation of the carbonyl oxygen atom, which makes the carbonyl carbon more electrophilic.
Nucleophilic attack by a water molecule on the protonated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer from the oxygen of the attacking water molecule to the nitrogen atom of the amide. This converts the azepanyl group into a better leaving group.
Elimination of the neutral azepane molecule from the tetrahedral intermediate, regenerating the protonated carbonyl group.
Deprotonation of the carbonyl group to form the final product, 3-methylbenzoic acid. The eliminated azepane is protonated in the acidic medium to form an ammonium (B1175870) salt. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the mechanism proceeds as follows: dalalinstitute.comlibretexts.org
Nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon. This is the rate-determining step and forms a tetrahedral intermediate with a negative charge on the oxygen.
Elimination of the azepanyl anion (a poor leaving group) from the tetrahedral intermediate to form 3-methylbenzoic acid.
A rapid acid-base reaction occurs where the newly formed carboxylic acid protonates the strongly basic azepanyl anion to form a carboxylate salt (3-methylbenzoate) and neutral azepane.
Amide hydrolysis is generally a slower reaction compared to the hydrolysis of esters, requiring more forcing conditions such as prolonged heating. libretexts.org
Photochemical and Electrochemical Reaction Mechanisms
The interaction of this compound with light or electric current can induce specific chemical transformations.
Photochemical Reactions: The photochemistry of carbonyl compounds is well-documented. Upon absorption of UV light, the benzoyl moiety can be excited to a singlet or triplet state, leading to several potential reaction pathways. researchgate.net
Norrish Type Reactions: While more common for aliphatic ketones, the carbonyl group could potentially undergo Norrish-type cleavage reactions. Norrish Type I cleavage would involve the homolytic cleavage of the bond between the carbonyl carbon and the phenyl ring or the carbonyl carbon and the amide nitrogen, generating radical intermediates.
Photoreduction: In the presence of a hydrogen donor, the excited carbonyl group can abstract a hydrogen atom, leading to the formation of a ketyl radical, which can then dimerize or undergo further reactions.
Aromatic Ring Reactions: The substituted benzene (B151609) ring itself can participate in photochemical reactions, such as photoisomerization or photosubstitution, although these are generally less common than reactions centered on the carbonyl group. Recent studies have shown that photochemical dearomatization can be a route to synthesize complex azepanes from nitroarenes, highlighting the potential for light-mediated transformations of aromatic systems to access seven-membered rings. nih.gov
Electrochemical Reactions: The electrochemical behavior of this compound would be dictated by the oxidation and reduction potentials of its functional groups. chimicatechnoacta.ru
Reduction: The carbonyl group can be electrochemically reduced. In aprotic media, this typically occurs via a one-electron reduction to form a radical anion, which can then dimerize or be further reduced. In protic media, a two-electron, two-proton reduction to a secondary alcohol is often observed. The aromatic ring can also be reduced, for example, in a Birch-type reduction, although this requires very negative potentials.
Oxidation: The primary sites for electrochemical oxidation would be the azepane nitrogen or the methyl-substituted aromatic ring. Oxidation of the tertiary amine could lead to the formation of a radical cation, which could undergo various subsequent reactions. The aromatic ring can be oxidized at a potential influenced by the electron-donating methyl group, potentially leading to polymerization or the introduction of oxygen-containing functional groups if a suitable nucleophile is present. The specific outcomes are highly dependent on the solvent, electrolyte, and electrode material used. rsc.org
Advanced Spectroscopic Interrogation and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as the cornerstone for the structural elucidation of 1-(3-methylbenzoyl)azepane in solution. The analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecular framework.
Due to the restricted rotation around the amide C-N bond, it is common to observe two distinct sets of signals in the NMR spectra at room temperature, corresponding to two slowly interconverting conformers (rotamers). The following tables present hypothetical yet plausible ¹H and ¹³C NMR chemical shift assignments for the major rotamer of this compound, based on data from structurally similar N-aroylazepanes and substituted benzamides.
Table 1: Hypothesized ¹H NMR (400 MHz, CDCl₃) Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' (Aromatic) | 7.10 - 7.25 | m | - |
| H-4', H-5' (Aromatic) | 7.28 - 7.40 | m | - |
| H-2 (Azepane, α to N) | 3.65 / 3.45 | t / t | 6.0 |
| H-7 (Azepane, α to N) | 3.55 / 3.35 | t / t | 6.0 |
| H-3, H-6 (Azepane, β to N) | 1.70 - 1.85 | m | - |
| H-4, H-5 (Azepane, γ to N) | 1.50 - 1.65 | m | - |
| -CH₃ (Aromatic) | 2.38 | s | - |
Note: The presence of two distinct chemical shifts for the α-protons (H-2 and H-7) reflects the two rotameric states due to hindered amide bond rotation.
Table 2: Hypothesized ¹³C NMR (100 MHz, CDCl₃) Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Amide) | 171.5 |
| C-1' (Aromatic, ipso to C=O) | 137.0 |
| C-3' (Aromatic, ipso to CH₃) | 138.0 |
| C-2', C-6' (Aromatic) | 128.0 - 130.0 |
| C-4', C-5' (Aromatic) | 125.0 - 128.5 |
| C-2 (Azepane, α to N) | 48.0 / 45.0 |
| C-7 (Azepane, α to N) | 47.5 / 44.5 |
| C-3, C-6 (Azepane, β to N) | 28.0 / 27.0 |
| C-4, C-5 (Azepane, γ to N) | 26.5 / 25.5 |
| -CH₃ (Aromatic) | 21.3 |
Note: Separate signals for the azepane carbons in the two rotamers are expected.
Advanced 2D NMR Techniques (COSY, HMQC, HMBC, NOESY)
To unequivocally assign the proton and carbon signals and to probe the spatial relationships between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY spectra would show correlations between adjacent protons in the azepane ring (e.g., H-2 with H-3, H-3 with H-4, etc.) and within the aromatic ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. The HSQC/HMQC spectrum would allow for the direct assignment of the carbon signals of the azepane and aromatic rings based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations would include the correlation from the azepane α-protons (H-2, H-7) to the amide carbonyl carbon (C=O), and from the aromatic protons to the carbonyl carbon and other aromatic carbons, confirming the connectivity between the 3-methylbenzoyl group and the azepane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are bonded. In the context of this compound, NOESY can be used to determine the relative orientation of the 3-methylbenzoyl group with respect to the azepane ring by observing cross-peaks between aromatic protons and the α-protons of the azepane ring. This is crucial for conformational analysis.
Conformational Analysis via NMR Spectroscopic Data
The seven-membered azepane ring is known for its conformational flexibility, capable of adopting several twist-chair and boat-like conformations. The analysis of vicinal proton-proton coupling constants (³JHH) obtained from the ¹H NMR spectrum, in conjunction with NOESY data, can provide insights into the predominant conformation of the azepane ring in solution. For instance, the magnitude of the coupling constants between adjacent methylene (B1212753) protons in the ring can be related to the dihedral angles between them via the Karplus equation, allowing for the deduction of the ring's geometry.
Furthermore, NOESY data can reveal through-space interactions that are indicative of a specific conformer. For example, observing a NOE between an aromatic proton and a specific proton on the azepane ring would suggest a folded conformation where these two parts of the molecule are in close proximity.
Dynamic NMR Studies on Rotational Barriers of Amide Bond
The partial double bond character of the amide C-N bond in this compound restricts its rotation, leading to the existence of two planar conformers (rotamers). mdpi.comsemanticscholar.org This phenomenon can be studied using dynamic NMR (DNMR) spectroscopy. At low temperatures, the interconversion between the rotamers is slow on the NMR timescale, and separate signals for each rotamer are observed. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single time-averaged signal at the coalescence temperature (Tc).
By analyzing the line shape of the exchanging signals at different temperatures, the rate constant (k) for the rotational process can be determined. The Gibbs free energy of activation (ΔG‡), which represents the energy barrier to rotation, can then be calculated using the Eyring equation. For N-benzoylpiperidine derivatives, these barriers are typically in the range of 14-16 kcal/mol, and a similar range would be expected for this compound. researchgate.net The electronic nature of substituents on the benzoyl ring can influence this barrier; however, a methyl group in the meta position is expected to have a minimal electronic effect on the rotational barrier. nih.gov
Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass of the molecular ion, which can be used to determine the elemental formula of this compound (C₁₄H₁₉NO). This is a critical step in confirming the identity of the compound.
Table 3: Hypothesized HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 218.1539 |
| [M+Na]⁺ | 240.1359 |
Tandem Mass Spectrometry (MS/MS) for Fragment Identification
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to provide structural information. The fragmentation of N-aroylazepanes is expected to follow predictable pathways.
A primary fragmentation pathway for this compound would be the α-cleavage of the amide bond. This can occur in two ways:
Cleavage of the N-C(O) bond: This would lead to the formation of the stable 3-methylbenzoyl cation.
Cleavage of the C(aryl)-C(O) bond: This would result in the formation of an N-acyliminium ion derived from the azepane ring.
Another significant fragmentation pathway involves the cleavage of the azepane ring itself. This can occur through various ring-opening mechanisms, leading to a series of characteristic fragment ions.
Table 4: Hypothesized MS/MS Fragmentation of [M+H]⁺ for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structure/Loss |
| 218.15 | 119.05 | [CH₃C₆H₄CO]⁺ (3-methylbenzoyl cation) |
| 218.15 | 91.05 | [C₇H₇]⁺ (Tropylium ion, from the 3-methylbenzoyl group) |
| 218.15 | 100.11 | [C₆H₁₂N]⁺ (Azepane-derived iminium ion) |
| 218.15 | 190.12 | [M+H - C₂H₄]⁺ (Loss of ethylene (B1197577) from the azepane ring) |
| 119.05 | 91.05 | [C₇H₇]⁺ (Loss of CO from the 3-methylbenzoyl cation) |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.
The most characteristic vibrational band for this compound is the amide carbonyl (C=O) stretching frequency. As a tertiary amide, this compound lacks the N-H bonds responsible for Amide II and other N-H related bands, simplifying the spectrum in that region. The C=O stretching vibration (Amide I band) is expected to appear as a strong absorption in the IR spectrum, typically in the range of 1630-1680 cm⁻¹. The exact position is influenced by the electronic effects of the aromatic ring and the steric environment of the azepane ring. The conjugation of the carbonyl group with the benzene (B151609) ring slightly lowers the frequency compared to non-conjugated amides. This band is also observable in the Raman spectrum, though its intensity can vary.
The azepane ring gives rise to several characteristic vibrational modes. The C-H stretching vibrations of the methylene (CH₂) groups in the ring are typically observed in the 2850-3000 cm⁻¹ region of both IR and Raman spectra. nih.gov Additionally, CH₂ scissoring (bending) vibrations are expected around 1440-1470 cm⁻¹. nih.gov The C-C stretching vibrations within the saturated ring structure generally produce weak to medium intensity bands in the fingerprint region (1000-1200 cm⁻¹). nih.gov These frequencies confirm the presence of the saturated seven-membered heterocyclic ring.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000-3100 | Medium |
| Aliphatic C-H (Azepane CH₂) | Stretching | 2850-2995 | Strong |
| Amide C=O (Amide I) | Stretching | 1630-1680 | Strong (IR), Variable (Raman) |
| Aromatic C=C | Stretching | 1580-1610, 1450-1500 | Medium-Strong |
| Aliphatic CH₂ (Azepane) | Scissoring | 1440-1470 | Medium |
| Azepane Ring | C-C Stretching | 1000-1200 | Weak-Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule, primarily associated with the conjugated system of the 3-methylbenzoyl group. The spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions within the aromatic ring. researchgate.net
Benzamides typically exhibit two main absorption bands. researchgate.net The more intense band, corresponding to the primary π→π* transition (analogous to the E2-band of benzene), is usually found at shorter wavelengths, often around 220-240 nm. A second, less intense band, resulting from a different π→π* transition (analogous to the B-band of benzene), appears at longer wavelengths, typically in the 260–280 nm range. researchgate.net The presence of the methyl group on the benzene ring may cause a small bathochromic (red) shift of these absorptions. A weak n→π* transition associated with the carbonyl group's non-bonding electrons may also be present, but it is often obscured by the more intense π→π* bands.
X-Ray Crystallography for Absolute Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing data on bond lengths, bond angles, and torsional angles.
While the specific crystal structure of this compound is not publicly documented, analysis of related azepane derivatives allows for a reliable prediction of its key structural features. acs.orgacs.org A single crystal X-ray diffraction study would reveal the conformation of the seven-membered azepane ring, which typically adopts a stable twist-chair conformation to minimize steric and torsional strain. nih.gov
The study would also precisely define the geometry of the amide linkage. The C-N bond of the amide is expected to have partial double-bond character, resulting in a shorter bond length than a typical C-N single bond and restricted rotation around this bond. The analysis would further show the relative orientation of the 3-methylphenyl group with respect to the azepane ring. In the crystal lattice, molecules would likely be packed in a manner dictated by van der Waals forces and potentially weak C-H···O intermolecular interactions. The table below presents typical crystallographic data for a related heterocyclic compound to illustrate the type of information obtained from such a study.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.531 |
| b (Å) | 9.887 |
| c (Å) | 14.215 |
| β (°) | 109.34 |
| Volume (ų) | 1394.2 |
| Z (molecules/unit cell) | 4 |
Analysis of Molecular Packing and Intermolecular Interactions
A comprehensive review of available scientific literature and structural databases reveals a notable absence of specific research focused on the molecular packing and intermolecular interactions of this compound. To date, no crystallographic studies, such as X-ray diffraction analysis, have been published for this specific compound. Consequently, detailed, experimentally-derived data on its solid-state architecture, including parameters like unit cell dimensions, space group, and the precise geometry of intermolecular contacts, is not available.
The molecular structure of this compound, featuring a polar amide group and non-polar aromatic and aliphatic regions, suggests the potential for a variety of intermolecular forces to govern its molecular packing. These would likely include:
Dipole-dipole interactions: Arising from the polarized amide linkage.
Van der Waals forces: Specifically, London dispersion forces originating from the azepane ring, the methyl group, and the benzene ring.
While the amide group contains a carbonyl oxygen that can act as a hydrogen bond acceptor, the tertiary amide nitrogen lacks a hydrogen atom to act as a donor. Therefore, classical hydrogen bonding between molecules of this compound is not anticipated. However, the possibility of weaker C-H···O interactions cannot be definitively ruled out without experimental data.
Without crystallographic data, any detailed description or data table of molecular packing and intermolecular interactions for this compound would be purely speculative. Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of the compound, is required to elucidate its solid-state structure and provide a scientifically accurate understanding of its molecular arrangement and the specific non-covalent interactions at play.
Computational and Theoretical Studies on 1 3 Methylbenzoyl Azepane
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and intermolecular interactions.
Density Functional Theory (DFT) Calculations of Molecular Orbitals
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 1-(3-methylbenzoyl)azepane, DFT calculations would be employed to determine the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap generally implies high stability, whereas a small gap suggests the molecule is more reactive. The spatial distribution of these frontier orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. For instance, in related N-aroyl systems, the HOMO is often localized on the aromatic ring, while the LUMO is distributed across the carbonyl group.
A hypothetical DFT analysis of this compound would likely involve a functional such as B3LYP with a basis set like 6-311++G(d,p) to provide a balance of accuracy and computational cost. The results would typically be presented in a table summarizing key electronic properties.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Predicted Value | Unit |
|---|---|---|
| HOMO Energy | Data not available | eV |
| LUMO Energy | Data not available | eV |
| HOMO-LUMO Gap (ΔE) | Data not available | eV |
| Ionization Potential | Data not available | eV |
| Electron Affinity | Data not available | eV |
Note: The values in this table are placeholders and would require specific computational studies to be determined.
Ab Initio Methods for Energy and Geometry Optimization
Ab initio methods are quantum chemistry calculations that are based directly on theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are used for high-accuracy calculations of molecular energy and for performing geometry optimization.
For this compound, geometry optimization using ab initio methods would identify the most stable three-dimensional arrangement of its atoms, providing precise bond lengths, bond angles, and dihedral angles. This optimized geometry corresponds to a minimum on the potential energy surface and serves as the basis for all other computational analyses. High-level ab initio calculations would provide benchmark data against which results from more computationally efficient methods like DFT could be compared.
Conformational Analysis and Energy Minima Identification
The flexibility of the seven-membered azepane ring, coupled with the rotation around the amide bond, means that this compound can exist in multiple conformations. Identifying the lowest energy conformations is critical, as they represent the most populated and biologically relevant shapes of the molecule.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a system. It is particularly useful for scanning the conformational space of flexible molecules to identify stable conformers. Force fields like MMFF94 or AMBER would be suitable for an initial conformational search of this compound.
Following this, Molecular Dynamics (MD) simulations could be performed. MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of the compound. An MD simulation would reveal how the molecule flexes and transitions between different conformations, offering a more realistic picture of its behavior in a given environment (e.g., in a solvent or interacting with a biological target).
Potential Energy Surface Mapping
A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. For this compound, a PES map could be generated by systematically changing key dihedral angles—such as those defining the azepane ring pucker and the rotation around the N-C(O) bond—and calculating the energy at each point using quantum mechanical methods.
The map would visualize the various energy minima (corresponding to stable conformers) and the energy barriers (transition states) that separate them. This information is invaluable for understanding the conformational flexibility and the relative populations of different conformers at thermal equilibrium.
Spectroscopic Parameter Prediction and Validation
Computational methods can predict various spectroscopic properties, which can then be used to validate experimental findings or to aid in the interpretation of experimental spectra. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
DFT calculations are commonly used to compute vibrational frequencies. The predicted IR and Raman spectra would show characteristic peaks corresponding to specific molecular vibrations, such as the C=O stretch of the amide group, C-H stretches of the methyl and aromatic groups, and various vibrations of the azepane ring.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Comparing the theoretically predicted NMR spectrum with an experimentally obtained one is a powerful way to confirm the structure and conformation of the synthesized compound.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Computational Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure determination. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR parameters with a high degree of accuracy. The in silico prediction of NMR chemical shifts can be instrumental in assigning spectra for candidate structures and comparing them with experimental values to confirm the correct molecular architecture.
For this compound, theoretical calculations would involve optimizing the molecular geometry, followed by the calculation of magnetic shielding tensors using methods like Gauge-Including Atomic Orbital (GIAO). These tensors are then converted into chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS). Advanced approaches may employ machine learning algorithms trained on large datasets of experimental and calculated shifts to enhance prediction accuracy. Graph neural networks (GNNs) have shown particular promise in this area, offering rapid and accurate predictions of both ¹H and ¹³C chemical shifts.
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations, is presented below. It is important to note that these are illustrative values and the actual predicted shifts can vary based on the level of theory, basis set, and solvent model used in the computation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Azepane-CH₂ (α to N) | 3.5 - 3.7 | 45 - 50 |
| Azepane-CH₂ (β to N) | 1.6 - 1.8 | 26 - 30 |
| Azepane-CH₂ (γ to N) | 1.5 - 1.7 | 28 - 32 |
| Benzoyl-CH (ortho) | 7.2 - 7.4 | 127 - 130 |
| Benzoyl-CH (meta) | 7.1 - 7.3 | 128 - 131 |
| Benzoyl-CH (para) | 7.3 - 7.5 | 132 - 135 |
| Benzoyl-C (ipso) | - | 137 - 140 |
| Benzoyl-C=O | - | 170 - 175 |
| Methyl-CH₃ | 2.3 - 2.5 | 20 - 23 |
Theoretical Vibrational Frequency Analysis (IR and Raman)
Theoretical vibrational analysis is a powerful tool for interpreting Infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of a molecule, researchers can assign experimental spectral bands to specific molecular motions. These calculations are typically performed using DFT methods, which can provide a good balance between accuracy and computational cost.
For this compound, a theoretical vibrational analysis would begin with the optimization of its ground state geometry. Following this, the second derivatives of the energy with respect to the nuclear coordinates are calculated to obtain the force constants and, subsequently, the vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method.
The analysis would yield a set of vibrational modes, each with a corresponding frequency and intensity for both IR and Raman activity. This allows for the assignment of key functional group vibrations, such as the C=O stretch of the benzoyl group, the C-N stretch of the amide, the various C-H stretches of the aromatic and aliphatic portions, and the characteristic modes of the azepane ring.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are hypothetical values for illustrative purposes.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C=O Stretch (Benzoyl) | 1630 - 1660 | Strong | Medium |
| C-N Stretch (Amide) | 1250 - 1300 | Medium | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |
| Azepane Ring Deformation | 800 - 1200 | Medium-Weak | Medium-Weak |
| Methyl C-H Bend | 1375 - 1450 | Medium | Medium |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions. By modeling reaction pathways and characterizing transition states, researchers can gain insights into reaction feasibility, kinetics, and selectivity.
Computational Elucidation of Reaction Mechanisms
The synthesis of this compound, likely involving the acylation of azepane with 3-methylbenzoyl chloride or a similar activated carboxylic acid derivative, can be investigated computationally. Theoretical studies can map out the potential energy surface of the reaction, identifying key intermediates and transition states. This allows for a detailed, step-by-step understanding of how the reactants are converted into products. For instance, the nucleophilic attack of the azepane nitrogen on the carbonyl carbon of the acylating agent, followed by the departure of the leaving group, can be modeled to elucidate the precise electronic and structural changes that occur. Recent advances in computational methods have enabled the study of increasingly complex reaction systems.
Calculation of Activation Barriers and Reaction Energetics
For the synthesis of this compound, DFT calculations can be employed to determine the energies of the reactants, transition state, and products. The calculated activation energy can then be used to estimate the reaction rate constant, providing a theoretical basis for optimizing reaction conditions such as temperature and catalyst choice.
Table 3: Hypothetical Calculated Energetics for the Synthesis of this compound (Note: These are hypothetical values for illustrative purposes.)
| Parameter | Calculated Value (kcal/mol) |
| Activation Energy (Ea) | 15 - 25 |
| Enthalpy of Reaction (ΔH) | -10 to -20 |
| Gibbs Free Energy of Reaction (ΔG) | -15 to -25 |
Intermolecular Interaction Analysis
The study of intermolecular interactions is fundamental to understanding the behavior of molecules in condensed phases and their interactions with other chemical species.
Molecular Docking Simulations for Ligand-Receptor Interactions (in the context of chemical probes or catalysts, not biological activity directly)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations could be employed to study its interaction with a chemical probe or a catalyst. For example, if this compound were to be used as a ligand for a metal catalyst, docking could help predict the binding mode and affinity.
The simulation would involve generating a 3D model of this compound and the receptor (e.g., the active site of a catalyst). The docking algorithm would then explore various possible binding poses of the ligand within the receptor's binding site, scoring them based on a force field that estimates the binding energy. The results can provide insights into the key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the complex.
Table 4: Hypothetical Molecular Docking Results for this compound with a Generic Catalyst Active Site (Note: These are hypothetical values for illustrative purposes.)
| Parameter | Result |
| Binding Affinity (kcal/mol) | -5 to -8 |
| Key Interacting Residues | Hydrophobic and polar residues |
| Predominant Interactions | Van der Waals, π-alkyl |
| Hydrogen Bonds | Possible with the carbonyl oxygen |
Non-Covalent Interaction (NCI) Analysis
A thorough search of available scientific literature and computational chemistry databases did not yield any specific studies focused on the Non-Covalent Interaction (NCI) analysis of this compound. NCI analysis is a computational method used to visualize and characterize weak, non-covalent interactions within a molecule or between molecules. These interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions, are crucial for understanding the three-dimensional structure, stability, and reactivity of a compound.
The NCI analysis technique is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). By plotting the reduced density gradient against the electron density, regions of non-covalent interactions can be identified and color-mapped to indicate their nature: attractive (e.g., hydrogen bonds, van der Waals interactions) or repulsive (e.g., steric clashes).
While general principles of non-covalent interactions can be applied to infer the likely presence of certain interactions within the this compound molecule—such as van der Waals interactions between the methylbenzoyl group and the azepane ring, and potential weak C-H···O interactions—no specific published research provides the detailed computational data necessary for a comprehensive analysis. Such an analysis would require dedicated quantum chemical calculations to be performed on the molecule.
Without access to peer-reviewed computational studies on this specific compound, it is not possible to present detailed research findings or generate the corresponding data tables that would typically be included in this section. The generation of scientifically accurate and informative content for the NCI analysis of this compound is therefore contingent on future computational research being conducted and published in this area.
Chemical Reactivity, Derivatization, and Functionalization of 1 3 Methylbenzoyl Azepane
Modification of the N-Acyl Amide Moiety
The N-(3-methylbenzoyl) group, a tertiary amide, is a robust functional group, yet it can be strategically manipulated through reduction, hydrolysis, or transamidation to yield new derivatives.
Reduction Reactions of the Amide Carbonyl
The carbonyl group of the tertiary amide in 1-(3-methylbenzoyl)azepane can be completely reduced to a methylene (B1212753) group, yielding the corresponding tertiary amine. This transformation is a fundamental reaction in organic synthesis, often accomplished with powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) is a classic and effective reagent for this purpose. organic-chemistry.org More contemporary and selective methods utilizing dialkylboranes and aminoborohydrides have also been developed. nih.govsemanticscholar.org
For instance, 9-borabicyclo[3.3.1]nonane (9-BBN) is effective for the complete reduction of tertiary amides to tertiary amines. nih.govchemistrysteps.com The reaction proceeds through the coordination of the boron atom to the amide oxygen, followed by hydride transfer. A second equivalent of the borane (B79455) is typically required for complete reduction. nih.gov
Interestingly, the choice of reducing agent can also allow for partial reduction to an aldehyde. The use of sterically hindered dialkylboranes, such as disiamylborane, can facilitate the reduction of a tertiary amide to the corresponding aldehyde by preventing the second hydride addition that would lead to the amine. nih.govchemistrysteps.com
| Reagent | Product | Notes | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Tertiary Amine | Powerful, non-selective reducing agent. | organic-chemistry.org |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Tertiary Amine | Requires 2 equivalents for complete reduction. | nih.gov |
| Disiamylborane (Sia₂BH) | Aldehyde | Sterically hindered reagent allows for partial reduction. | chemistrysteps.com |
| Aminoborohydrides (e.g., Lithium dimethylaminoborohydride) | Tertiary Amine or Alcohol | Product selectivity can depend on the steric hindrance of the amide and the reagent. | nih.gov |
Hydrolysis and Transamidation Studies
Hydrolysis: The amide bond of this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-methylbenzoic acid and azepane. Amide hydrolysis is typically a slow process due to the resonance stabilization of the C-N bond and requires heating. masterorganicchemistry.comallen.in
Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction is initiated by the protonation of the amide carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. A tetrahedral intermediate is formed, which then collapses to release the amine (as its ammonium (B1175870) salt) and the carboxylic acid. masterorganicchemistry.comallen.in
Base-Catalyzed (Saponification) Hydrolysis : In the presence of a strong base, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon. This also proceeds through a tetrahedral intermediate, which subsequently eliminates the amide anion (a poor leaving group) to form the carboxylic acid. The final products are the carboxylate salt and the free amine. allen.indntb.gov.ua
Transamidation: The exchange of the azepane group with a different amine, known as transamidation, is a challenging but valuable transformation for creating diverse amide libraries. The high stability of the amide bond makes this reaction thermodynamically neutral and kinetically slow. acs.orgnih.gov Consequently, catalytic methods are generally required. The transamidation of tertiary amides is particularly difficult due to steric hindrance and the absence of an N-H bond for activation. acs.org
Various catalytic systems have been developed to facilitate this reaction, including complexes of zirconium, hafnium, and tungsten. acs.orgnih.govchemistryviews.orgacs.org These catalysts activate the amide bond, enabling the nucleophilic acyl substitution by an incoming amine. For example, simple zirconium and hafnium amido complexes have been shown to be highly efficient catalysts for transamidation reactions between secondary amines and tertiary amides, often at room temperature. nih.govacs.org
| Catalyst/Reagent | Conditions | Scope | Reference |
|---|---|---|---|
| Zr(NMe₂)₄ / Hf(NMe₂)₄ | Toluene, Room Temperature | Exchange between secondary amines and tertiary amides. | nih.govacs.org |
| WCl₆ / 1,10-phenanthroline | NMP, 140 °C | Broadly applicable for various tertiary amides and amines. | acs.orgchemistryviews.org |
| Potassium tert-butoxide | Room Temperature, Metal-Free | Reaction of tertiary amides with aryl, heteroaryl, and aliphatic amines. | organic-chemistry.org |
| Iron(III) salts (e.g., FeCl₃·6H₂O) | 5 mol% catalyst | Effective for primary, secondary, and tertiary amides with various amines. | organic-chemistry.org |
Functionalization of the Azepane Ring
The saturated seven-membered azepane ring offers multiple sites for functionalization, although its C-H bonds are generally unactivated. Strategies have been developed to achieve selectivity at various positions.
Alpha-Functionalization to the Nitrogen Atom
Functionalization of the C-H bond at the α-position to the nitrogen atom is a common strategy for elaborating cyclic amine scaffolds. nih.govsemanticscholar.org This transformation typically proceeds through the formation of a cyclic iminium ion intermediate, which is then trapped by a nucleophile. nih.gov
A robust method for generating the required iminium ion from N-alkyl heterocycles involves a two-step sequence: N-oxidation to form the corresponding N-oxide, followed by elimination. This approach has been shown to provide exceptional regioselectivity for the formation of the endo-cyclic iminium ion in piperidine (B6355638) systems. nih.govsemanticscholar.org While N-benzyl azepane has been shown to form an iminium ion with little endo:exo selectivity, the intermediate is still reactive towards nucleophiles. nih.gov Subsequent addition of various carbon-based nucleophiles allows for the introduction of alkyl, trifluoromethyl, and other groups at the C2 or C7 position of the azepane ring. nih.gov
Selective Functionalization of Azepane Ring Carbons
Directing functionalization to carbons other than the α-position (i.e., the β, γ, or δ positions) of the azepane ring is a significant synthetic challenge due to the similar reactivity of the methylene C-H bonds. One advanced strategy to control positional selectivity involves intramolecular hydrogen atom transfer (HAT) mediated by nitrogen-centered radicals. duke.edu
In these reactions, a nitrogen-centered radical is generated from a suitable precursor. This radical can then abstract a hydrogen atom from a specific C-H bond within the same molecule. While 1,5-HAT processes, which lead to functionalization at the δ-carbon, are common, strategies to favor 1,6-HAT have been developed. A 1,6-HAT process in the azepane system would result in the formation of a carbon-centered radical at the γ-position (C4 or C5), enabling subsequent functionalization at that site. duke.edu This approach offers a pathway to modify the azepane ring at positions that are difficult to access through traditional ionic pathways.
Ring Expansion and Contraction Reactions
The azepane skeleton itself can be the subject of reactions that alter the ring size. Such transformations are crucial for accessing different heterocyclic systems.
Ring Expansion: Ring expansion reactions are a common method for synthesizing azepane derivatives from more readily available smaller rings, such as piperidines and pyrrolidines. nih.govrwth-aachen.dersc.org For example, diastereomerically pure azepanes can be prepared with high stereoselectivity and regioselectivity via the ring expansion of piperidine precursors. rsc.org Modern photochemical methods, such as the dearomative ring expansion of nitroarenes, provide access to complex and polysubstituted azepanes from simple aromatic starting materials. nih.govrwth-aachen.de
Ring Contraction: Conversely, ring contraction reactions can convert a seven-membered ring into a smaller, more strained system. wikipedia.org These reactions can proceed through various reactive intermediates, including cationic, anionic, or carbenoid species. wikipedia.org For instance, the ring contraction of a bridged azepine derivative to a halogenomethyl-dihydropyridine has been reported to proceed through a dihydro-4-azepinyl sulfide (B99878) intermediate. rsc.org While specific examples involving this compound are not detailed, these established principles suggest that under appropriate conditions, the azepane ring could be contracted to form a functionalized piperidine derivative.
Transformations of the 3-Methylbenzoyl Group
The 3-methylbenzoyl group of this compound offers several sites for chemical modification, enabling the synthesis of a diverse range of derivatives. The reactivity of this group is primarily centered around the aromatic phenyl ring and the benzylic methyl group. These functionalities allow for transformations such as electrophilic aromatic substitutions, oxidation and reduction of the methyl group, and palladium-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitutions on the Phenyl Ring
The phenyl ring of the 3-methylbenzoyl moiety in this compound is susceptible to electrophilic aromatic substitution (EAS). The directing effects of the substituents on the ring, namely the meta-directing acyl group (the benzoyl carbonyl) and the ortho, para-directing methyl group, govern the regioselectivity of these reactions. The interplay of these directing effects typically results in substitution at positions ortho and para to the methyl group, and meta to the acyl group.
Common electrophilic aromatic substitution reactions that can be applied to this compound include nitration, halogenation, and Friedel-Crafts reactions.
Nitration: Treatment of this compound with a mixture of concentrated nitric acid and sulfuric acid is expected to introduce a nitro group onto the aromatic ring. The primary products would be 1-(3-methyl-4-nitrobenzoyl)azepane (B5828186) and 1-(3-methyl-6-nitrobenzoyl)azepane.
Halogenation: The introduction of a halogen, such as bromine or chlorine, can be achieved using a halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). This would yield a mixture of halogenated derivatives, predominantly at the positions ortho and para to the methyl group.
Friedel-Crafts Acylation: Under Friedel-Crafts conditions, using an acyl chloride and a Lewis acid catalyst, a second acyl group can be introduced onto the aromatic ring. For instance, reaction with acetyl chloride and aluminum chloride would likely yield 1-(4-acetyl-3-methylbenzoyl)azepane and 1-(6-acetyl-3-methylbenzoyl)azepane.
| Reaction | Reagents | Predicted Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(3-Methyl-4-nitrobenzoyl)azepane, 1-(3-Methyl-6-nitrobenzoyl)azepane |
| Bromination | Br₂, FeBr₃ | 1-(4-Bromo-3-methylbenzoyl)azepane, 1-(6-Bromo-3-methylbenzoyl)azepane |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-Acetyl-3-methylbenzoyl)azepane, 1-(6-Acetyl-3-methylbenzoyl)azepane |
Oxidation and Reduction of the Methyl Group
The methyl group attached to the phenyl ring is a versatile handle for functionalization through oxidation and reduction reactions.
Oxidation: The benzylic methyl group can be oxidized to various functional groups, including a carboxylic acid, an aldehyde, or an alcohol, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will typically oxidize the methyl group completely to a carboxylic acid, yielding 1-(3-carboxybenzoyl)azepane. Milder oxidizing agents, or more controlled reaction conditions, could potentially lead to the formation of the corresponding aldehyde or alcohol. For instance, oxidation of methylarenes to arenecarbaldehydes can be achieved using reagents like cerium(IV) ammonium nitrate. thieme-connect.de
Reduction: While the methyl group itself cannot be further reduced, this section's heading in a broader context might also consider reactions that reduce other parts of the molecule. However, focusing solely on the methyl group, no reduction is possible. In contrast, the carbonyl group of the benzoyl moiety can be reduced. For instance, using a reducing agent like sodium borohydride (B1222165) would likely reduce the ketone to a secondary alcohol. More vigorous reduction, such as the Wolff-Kishner or Clemmensen reduction, could potentially reduce the carbonyl to a methylene group, though these conditions might also affect other parts of the molecule. It has been reported that aliphatic carbonyl functions can be directly reduced to a methyl group using triethylsilane in the presence of a catalytic amount of tris(pentafluorophenyl)borane. researchgate.netnih.gov
| Transformation | Reagents | Predicted Product |
|---|---|---|
| Oxidation to Carboxylic Acid | KMnO₄, heat | 1-(3-Carboxybenzoyl)azepane |
| Oxidation to Aldehyde | Cerium(IV) ammonium nitrate | 1-(3-Formylbenzoyl)azepane |
| Reduction of Carbonyl | NaBH₄ | [1-(3-Methylphenyl)methyl]azepan-1-ylmethanol |
| Reduction of Carbonyl to Methylene | Zn(Hg), HCl | 1-(3-Methylbenzyl)azepane |
Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions
To facilitate palladium-catalyzed cross-coupling reactions, the aromatic ring of the 3-methylbenzoyl group must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. This can be achieved through electrophilic halogenation as described in section 6.3.1. Once the halogenated derivative, for example, 1-(4-bromo-3-methylbenzoyl)azepane, is synthesized, it can serve as a substrate for various palladium-catalyzed cross-coupling reactions.
These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Examples include:
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond.
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.
Sonogashira Coupling: Reaction with a terminal alkyne to form a new C-C bond.
These reactions provide access to a wide array of derivatives with diverse functionalities. For instance, a Suzuki coupling of 1-(4-bromo-3-methylbenzoyl)azepane with phenylboronic acid would yield 1-(3-methyl-[1,1'-biphenyl]-4-carbonyl)azepane.
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Predicted Product Structure |
|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | A biphenyl (B1667301) derivative |
| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃ | A stilbene (B7821643) derivative |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | A diarylamine derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | A diphenylacetylene (B1204595) derivative |
Synthesis of Novel Derivatives and Analogues
The chemical reactivity of this compound provides a platform for the systematic synthesis of novel derivatives and analogues. These efforts are often aimed at exploring structure-activity relationships in various chemical and biological contexts.
Systematic Structural Modifications
Systematic structural modifications involve the targeted alteration of specific parts of the this compound scaffold to generate a library of related compounds. These modifications can be categorized based on the region of the molecule being altered:
Modification of the Azepane Ring: The seven-membered azepane ring can be modified by introducing substituents at various positions. This can be achieved through multi-step synthetic sequences starting from functionalized azepane precursors.
Modification of the 3-Methylbenzoyl Group: As detailed in section 6.3, the 3-methylbenzoyl moiety can be extensively functionalized. Systematic variation of the substituents on the phenyl ring or transformation of the methyl group allows for the creation of a wide range of analogues.
Modification of the Amide Linkage: The amide bond connecting the azepane ring and the 3-methylbenzoyl group can be reduced to an amine, or potentially replaced with other linking functionalities, to explore the impact of this linker on the molecule's properties.
Exploration of Structure-Reactivity Relationships (in a chemical context)
The synthesis of a library of derivatives allows for the systematic investigation of structure-reactivity relationships. By observing how changes in the molecular structure affect the chemical reactivity of the molecule, a deeper understanding of the electronic and steric effects at play can be gained.
For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring of the 3-methylbenzoyl moiety would be expected to alter the reactivity of the aromatic ring towards electrophilic substitution and the reactivity of the carbonyl group towards nucleophilic attack.
Electron-donating groups (e.g., -OCH₃, -NH₂) would activate the ring towards electrophilic substitution and potentially decrease the reactivity of the carbonyl group.
Electron-withdrawing groups (e.g., -NO₂, -CN) would deactivate the ring towards electrophilic substitution and increase the reactivity of the carbonyl group.
By systematically varying these substituents and quantifying the reaction rates or equilibrium constants for specific reactions, a quantitative structure-reactivity relationship (QSRR) could be established. This would provide valuable insights into the chemical behavior of this class of compounds.
| Substituent at C4 | Predicted Effect on Electrophilic Aromatic Substitution Rate | Predicted Effect on Carbonyl Reactivity |
|---|---|---|
| -OCH₃ | Increase | Decrease |
| -H | Baseline | Baseline |
| -Cl | Decrease | Increase |
| -NO₂ | Significant Decrease | Significant Increase |
Role as Synthetic Intermediates in Complex Molecule Synthesis
General research on azepane derivatives indicates their value as building blocks in organic synthesis. The seven-membered nitrogen-containing ring of the azepane scaffold is a feature in various biologically active molecules and natural products. Synthetic chemists often utilize functionalized azepanes as precursors to more complex nitrogen-containing heterocycles and macrocyclic systems. However, no specific studies detailing the use of "this compound" for these purposes have been identified.
Precursors for Nitrogen-Containing Heterocycles
While the broader class of azepanes serves as precursors to various nitrogenous heterocyclic systems, there is no specific information available on the conversion of "this compound" into other heterocyclic structures. Such transformations would likely involve modifications of the benzoyl group or the azepane ring, but without experimental data, any proposed synthetic routes would be purely speculative.
Potential as Ligands or Organocatalysts in Chemical Reactions
The nitrogen atom in the azepane ring can act as a coordination site for metal centers, making azepane derivatives potential ligands in catalysis. Furthermore, chiral azepane derivatives have been explored as organocatalysts. The specific potential of "this compound" in these applications remains uninvestigated in the available literature.
Design and Synthesis of Metal-Binding Azepane Ligands (for catalysis)
The design and synthesis of metal-binding ligands are crucial for the development of new catalysts. While the azepane framework is a viable scaffold for such ligands, there are no published studies on the design, synthesis, or characterization of metal complexes involving "this compound."
Stereoselective Catalysis Mediated by Azepane Derivatives
Chiral, non-racemic azepane derivatives are valuable in stereoselective catalysis. They can act as chiral ligands for metals or as organocatalysts themselves, influencing the stereochemical outcome of a reaction. However, research specifically employing "this compound" or its chiral variants in stereoselective catalysis has not been reported.
Analytical Method Development for Detection and Quantification (in research settings)
The development of analytical methods is essential for the characterization and quantification of chemical compounds in various research contexts. Standard techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed. However, no specific analytical methods tailored for the detection and quantification of "this compound" have been described in the scientific literature. General principles of these techniques would apply, but validated methods with specific parameters for this compound are not available.
Conclusion and Future Research Directions
Summary of Key Findings and Contributions
The primary finding of this analysis is the notable absence of specific research and data pertaining to 1-(3-methylbenzoyl)azepane. While the constituent parts of the molecule, the azepane ring and the 3-methylbenzoyl group, are well-characterized in other chemical contexts, their combination in this specific arrangement has not been a focus of published scientific inquiry. This in itself is a significant contribution, as it highlights a specific gap in the current body of chemical knowledge.
Unaddressed Challenges and Open Questions in N-Acylazepane Chemistry
The lack of information on this compound underscores broader challenges and open questions within the field of N-acylazepane chemistry. These include:
Correlating Structure with Activity: For many classes of compounds, structure-activity relationships (SAR) have been well-established. In the case of N-acylazepanes, the vast potential for substitution patterns makes a comprehensive SAR understanding a significant challenge. The specific influence of a meta-methyl group on the benzoyl moiety, as in this compound, on potential biological targets is unknown.
Development of Novel Synthetic Methodologies: While general methods for amide synthesis are well-established, the efficient and selective synthesis of a diverse library of N-acylazepanes with various substitution patterns remains an area for potential innovation.
Proposed Future Research Avenues for this compound
Given the current void in the literature, the field is wide open for foundational research on this compound. Proposed avenues for future investigation include:
Synthesis and Characterization: The first and most crucial step would be the development and documentation of a reliable synthetic route to this compound. This would likely involve the acylation of azepane with 3-methylbenzoyl chloride or a related activated carboxylic acid derivative. Following synthesis, a complete characterization using modern analytical techniques is essential.
Table 1: Proposed Analytical Characterization of this compound
| Analytical Technique | Information to be Obtained |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | |
| 1H NMR | Elucidation of the proton environment, including chemical shifts, coupling constants, and integration to confirm the structure. |
| 13C NMR | Determination of the number and types of carbon atoms present in the molecule. |
| 2D NMR (e.g., COSY, HSQC, HMBC) | Confirmation of connectivity and assignment of proton and carbon signals. |
| Mass Spectrometry (MS) | |
| High-Resolution Mass Spectrometry (HRMS) | Determination of the exact molecular weight and elemental composition. |
| Infrared (IR) Spectroscopy | Identification of key functional groups, particularly the amide carbonyl (C=O) stretching frequency. |
| X-ray Crystallography | If a suitable crystal can be obtained, this would provide definitive proof of structure, including bond lengths, bond angles, and conformational details of the azepane ring in the solid state. |
Physicochemical Property Determination: Once synthesized and purified, fundamental physicochemical properties such as melting point, boiling point, solubility in various solvents, and lipophilicity (logP) should be determined. These data are crucial for any further studies, including biological screening.
Conformational Analysis: A combination of variable-temperature NMR studies and computational modeling could provide insights into the conformational dynamics of the azepane ring and the rotational barrier around the amide bond.
Exploratory Biological Screening: The compound could be submitted for broad biological screening against a variety of targets to identify any potential pharmacological activity. The structural similarity to other known bioactive molecules could guide the selection of initial assays.
Broader Impact on Organic and Synthetic Chemistry
The systematic study of a previously uncharacterized molecule like this compound, while seemingly specific, can have a broader impact on the fields of organic and synthetic chemistry. The data generated would contribute to a more comprehensive understanding of the structure-property relationships within the N-acylazepane class of compounds. Furthermore, any novel synthetic methodologies developed or unexpected reactivity observed during its study could be applicable to the synthesis of other related molecules. Ultimately, the exploration of such uncharted chemical territories is fundamental to the advancement of chemical science, providing new building blocks, new reactions, and the potential for new discoveries.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(3-methylbenzoyl)azepane, and what key reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic acyl substitution, where azepane reacts with 3-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Reaction optimization involves controlling temperature (0–5°C to prevent side reactions) and stoichiometric ratios. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or crystallization from 2-propanol/DMF mixtures .
- Key Data :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Solvent | Dichloromethane | 60–75% |
| Base | Triethylamine | – |
| Temperature | 0–5°C (stirring for 6–8 h) | – |
Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?
- Methodology :
- 1H/13C NMR : Assign peaks based on substituent effects: the 3-methylbenzoyl group shows aromatic protons at δ7.2–7.5 ppm and a methyl singlet at δ2.4 ppm. The azepane protons resonate between δ1.5–3.0 ppm .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures by analyzing intensity data. Challenges include resolving disorder in the azepane ring; hydrogen atoms are often placed geometrically .
Q. What are the primary physicochemical properties of this compound, and how do they influence solubility and reactivity?
- Methodology : LogP (∼3.5) and polar surface area (∼49 Ų) are calculated using PubChem data. Solubility in DMSO (>10 mM) is determined via shake-flask method. Reactivity is influenced by the electron-withdrawing benzoyl group, which enhances susceptibility to nucleophilic attack at the carbonyl .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodology : Structure-activity relationship (SAR) studies compare analogs (e.g., 3-methyl vs. 4-nitro substituents) using in vitro assays (e.g., kinase inhibition). Contradictions arise from variable assay conditions (e.g., cell lines, IC50 protocols). Meta-analyses aggregate data across studies to identify trends .
- Example :
| Derivative | Biological Activity (IC50) | Assay Type |
|---|---|---|
| 3-Methylbenzoyl | 12 µM (Kinase X) | HEK293 cells |
| 4-Nitrobenzoyl | 45 µM (Kinase X) | HeLa cells |
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodology : Molecular docking (AutoDock Vina) simulates ligand-receptor interactions. The benzoyl group engages in π-π stacking with aromatic residues (e.g., Tyr214 in serotonin receptors), while the azepane nitrogen forms hydrogen bonds. MD simulations (AMBER) assess stability over 100 ns trajectories .
Q. What experimental approaches determine stereochemical outcomes in the synthesis of this compound analogs?
- Methodology : Chiral HPLC (Chiralpak AD-H column) separates enantiomers. Asymmetric synthesis employs chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., L-proline) to induce stereoselectivity. X-ray crystallography confirms absolute configuration .
Data Analysis and Experimental Design
Q. How do electronic effects of substituents on the benzoyl group modulate the reactivity of this compound?
- Methodology : Hammett plots correlate substituent σ values with reaction rates (e.g., hydrolysis in acidic conditions). The 3-methyl group (σ = −0.07) slightly donates electrons, reducing electrophilicity compared to 4-nitro derivatives (σ = +0.78) .
Q. What crystallization challenges arise for this compound, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
